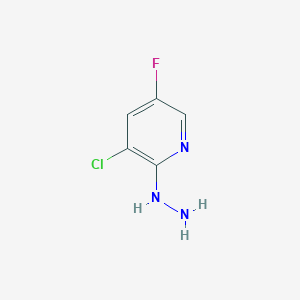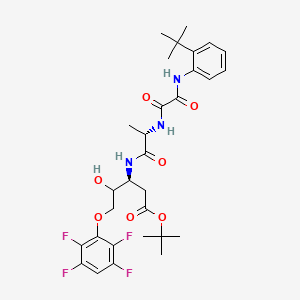
3-Chloro-5-fluoro-2-hydrazinylpyridine
Übersicht
Beschreibung
3-Chloro-5-fluoro-2-hydrazinylpyridine, also known as 5-Chloro-3-fluoro-2-hydrazinylpyridine, is a chemical compound with the molecular formula C5H5ClFN3 . It has an average mass of 161.565 Da and a monoisotopic mass of 161.015610 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5ClFN3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 161.57 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Medical Imaging Enhancements
- Research on fluorine-18 labelled fluoropyridines, including those with chloro and fluoro substituents, highlights their growing application in Positron Emission Tomography (PET) imaging. The synthesis approaches involving pyridyliodonium salts offer a method to incorporate fluorine-18 into positions that could enhance the stability and potential of radiotracers for in vivo imaging applications (Carroll et al., 2007).
Advances in Organic Synthesis
- The study on the reactivity of halopyridines towards nucleophilic aromatic substitutions provides insights into the factors that govern reaction rates. This understanding is crucial for designing synthetic routes and functionalizing pyridine derivatives, potentially including compounds like 3-Chloro-5-fluoro-2-hydrazinylpyridine (Schlosser & Rausis, 2005).
Fluorophenylpyridine Complexes
- Studies on heteroleptic cyclometalated iridium(III) complexes involving fluorophenylpyridine ligands explore the control of metal-to-ligand charge transfer (MLCT) excited-state lifetimes and spin states. These findings can contribute to the development of advanced materials for photophysical applications, offering a context for the manipulation of fluorinated pyridines (Fatur et al., 2017).
Development of Fluorescence Probes
- The creation of bioorthogonal fluorescent labels using boron dipyrromethene (BODIPY) derivatives for aldehydes and ketones showcases the potential for this compound and similar compounds in the development of selective and tunable fluorescence probes for biological and chemical sensing (Dilek & Bane, 2008).
Synthesis and Functionalization
- The chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine under various conditions demonstrates the versatility of halogenated pyridines in organic synthesis. This research provides valuable insights into the functionalization strategies that could be applicable to compounds like this compound, enhancing their utility in synthesizing complex organic molecules (Stroup et al., 2007).
Eigenschaften
IUPAC Name |
(3-chloro-5-fluoropyridin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClFN3/c6-4-1-3(7)2-9-5(4)10-8/h1-2H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLHQQLZQDBFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856987 | |
| Record name | 3-Chloro-5-fluoro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1388037-08-8 | |
| Record name | 3-Chloro-5-fluoro-2-hydrazinylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione](/img/structure/B1513268.png)

![(2S)-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1513287.png)



![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1513315.png)




